Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate
Description
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a lactone ring. The presence of multiple functional groups, such as ester and ketone, makes it a versatile molecule in organic synthesis and various scientific applications.
Properties
CAS No. |
76311-86-9 |
|---|---|
Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
methyl 4-methyl-2,6-dioxo-3,3a,4,6a-tetrahydrofuro[3,4-b]furan-3-carboxylate |
InChI |
InChI=1S/C9H10O6/c1-3-4-5(7(10)13-2)8(11)15-6(4)9(12)14-3/h3-6H,1-2H3 |
InChI Key |
YQKFJYZRWMTMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)OC2C(=O)O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the target compound through intramolecular cyclization and aromatization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Scientific Research Applications
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Inhibits insulin secretion.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Formed in reactions involving ethyl 2-chloro-3-oxobutanoate.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Exhibits antimycobacterial activity.
Uniqueness
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is unique due to its bicyclic structure and the presence of multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic organic chemistry and related fields.
Biological Activity
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This article explores its biological activity, including its potential applications in medicine and industry, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 76311-86-9 |
| Molecular Formula | C₉H₁₀O₆ |
| Molecular Weight | 214.17 g/mol |
| IUPAC Name | methyl 4-methyl-2,6-dioxo-3,3a,4,6a-tetrahydrofuro[3,4-b]furan-3-carboxylate |
| InChI Key | YQKFJYZRWMTMOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2C(C(=O)OC2C(=O)O1)C(=O)OC |
The unique bicyclic structure of this compound contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present in the compound facilitate hydrogen bonding and other interactions that can lead to the modulation or inhibition of target activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney).
- Assay Method : The MTT assay was employed to determine cytotoxicity. The results showed varying IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | Not specified |
| Vero | Not specified |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown activity against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Common strains include Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate the lowest concentration that inhibits bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | Not specified |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis from Acetylacetone : The compound is synthesized via condensation reactions involving acetylacetone and ethyl bromopyruvate. This method highlights its potential as a building block for more complex organic molecules.
- Biological Assays : Various derivatives have been tested for their cytotoxicity against cancer cell lines and antibacterial efficacy using standard methods like disc diffusion.
- Potential Drug Development : Given its promising bioactivity profiles, derivatives of this compound are being explored for their potential as therapeutic agents in cancer treatment and infection control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
